Cas no 1260862-85-8 (4,6-Dichloro-5-pyrimidinemethanol)
4,6-Dichloro-5-pyrimidinemethanol Chemical and Physical Properties
Names and Identifiers
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- (4,6-Dichloropyrimidin-5-yl)methanol
- 4,6-Dichloro-5-pyrimidinemethanol
- Ibrutinib Impurity 116
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- MDL: MFCD12756685
- Inchi: 1S/C5H4Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h2,10H,1H2
- InChI Key: OXXRISGDUFMBMW-UHFFFAOYSA-N
- SMILES: ClC1C(=C(N=CN=1)Cl)CO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
4,6-Dichloro-5-pyrimidinemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM167144-1g |
(4,6-Dichloropyrimidin-5-yl)methanol |
1260862-85-8 | 95% | 1g |
$729 | 2021-08-05 | |
| TRC | P998693-10mg |
4,6-Dichloro-5-pyrimidinemethanol |
1260862-85-8 | 10mg |
$ 64.00 | 2023-04-15 | ||
| TRC | P998693-50mg |
4,6-Dichloro-5-pyrimidinemethanol |
1260862-85-8 | 50mg |
$ 259.00 | 2023-04-15 | ||
| TRC | P998693-100mg |
4,6-Dichloro-5-pyrimidinemethanol |
1260862-85-8 | 100mg |
$ 138.00 | 2023-04-15 | ||
| TRC | P998693-500mg |
4,6-Dichloro-5-pyrimidinemethanol |
1260862-85-8 | 500mg |
$ 632.00 | 2023-04-15 | ||
| TRC | P998693-1g |
4,6-Dichloro-5-pyrimidinemethanol |
1260862-85-8 | 1g |
$ 800.00 | 2023-09-06 | ||
| Chemenu | CM167144-1g |
(4,6-Dichloropyrimidin-5-yl)methanol |
1260862-85-8 | 95% | 1g |
$618 | 2023-02-18 | |
| eNovation Chemicals LLC | D493558-1g |
(4,6-Dichloropyrimidin-5-yl)methanol |
1260862-85-8 | 95% | 1g |
$395 | 2024-06-05 | |
| eNovation Chemicals LLC | D523495-5g |
(4,6-DichloropyriMidin-5-yl)Methanol |
1260862-85-8 | 97% | 5g |
$2165 | 2023-09-03 | |
| eNovation Chemicals LLC | D523495-10g |
(4,6-DichloropyriMidin-5-yl)Methanol |
1260862-85-8 | 97% | 10g |
$3765 | 2023-09-03 |
4,6-Dichloro-5-pyrimidinemethanol Suppliers
4,6-Dichloro-5-pyrimidinemethanol Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4,6-Dichloro-5-pyrimidinemethanol
Research Briefing on 4,6-Dichloro-5-pyrimidinemethanol (CAS: 1260862-85-8): Recent Advances and Applications
4,6-Dichloro-5-pyrimidinemethanol (CAS: 1260862-85-8) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the design of kinase inhibitors and antiviral agents. This briefing provides an overview of the latest research findings, focusing on the compound's structural properties, synthetic routes, and biological activities.
One of the most notable advancements in the study of 4,6-Dichloro-5-pyrimidinemethanol is its role in the synthesis of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the pyrimidine scaffold is a common structural motif in many FDA-approved kinase inhibitors. Recent publications have demonstrated that modifications of the 4,6-Dichloro-5-pyrimidinemethanol core can lead to compounds with enhanced selectivity and potency against specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of derivatives that exhibited nanomolar inhibitory activity against EGFR mutants, which are often implicated in non-small cell lung cancer.
In addition to its applications in oncology, 4,6-Dichloro-5-pyrimidinemethanol has also been explored for its antiviral properties. A 2022 study in Antiviral Research highlighted its utility as a precursor in the synthesis of broad-spectrum antiviral agents. Researchers synthesized a library of pyrimidine-based compounds and evaluated their efficacy against RNA viruses, including SARS-CoV-2 and influenza. The results indicated that certain derivatives exhibited potent antiviral activity, with low cytotoxicity in human cell lines, suggesting their potential for further development as therapeutic agents.
The synthetic accessibility of 4,6-Dichloro-5-pyrimidinemethanol has also been a focus of recent research. A 2023 paper in Organic Process Research & Development described an optimized, scalable synthesis route that improves yield and reduces the use of hazardous reagents. This advancement is particularly significant for industrial applications, where cost-effective and environmentally friendly production methods are highly desirable. The study also emphasized the importance of controlling reaction conditions to minimize the formation of byproducts, which can impact the purity and efficacy of the final product.
Despite these promising developments, challenges remain in the clinical translation of 4,6-Dichloro-5-pyrimidinemethanol-based compounds. Pharmacokinetic studies have revealed issues such as poor oral bioavailability and rapid metabolism, which may limit their therapeutic utility. However, ongoing research is addressing these limitations through structural optimization and formulation strategies. For example, a recent preprint on bioRxiv proposed the use of prodrug approaches to enhance the bioavailability of pyrimidine derivatives, with promising preliminary results in animal models.
In conclusion, 4,6-Dichloro-5-pyrimidinemethanol (CAS: 1260862-85-8) continues to be a valuable scaffold in medicinal chemistry, with recent studies underscoring its potential in kinase inhibition and antiviral therapy. The compound's synthetic versatility and biological activity make it a promising candidate for further investigation. Future research should focus on overcoming pharmacokinetic challenges and exploring its applications in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders. As the field advances, interdisciplinary collaborations will be essential to fully realize the therapeutic potential of this compound.
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